(5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to yield the final thiazolidinone product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and antifungal properties.
Medicine: Research indicates potential therapeutic applications, including anticancer and antiviral activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The triazole moiety is known to interact with cytochrome P450 enzymes, potentially affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Triazole Derivatives: Compounds containing the triazole moiety are widely studied for their antifungal and antimicrobial activities.
Phenylthiazoles: These compounds combine phenyl and thiazole groups and exhibit various biological activities .
Uniqueness
What sets (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one apart is its unique combination of structural features, which confer a broad spectrum of biological activities. The presence of both thiazolidinone and triazole moieties allows it to interact with multiple molecular targets, enhancing its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C16H17N5OS2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-hydroxy-3-propyl-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H17N5OS2/c1-2-7-21-15(22)14(24-16(21)23)8-18-13-5-3-12(4-6-13)9-20-11-17-10-19-20/h3-6,8,10-11,22H,2,7,9H2,1H3 |
InChI Key |
PJTRQBRIHYUKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)CN3C=NC=N3)O |
Origin of Product |
United States |
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